
Potassium (1-(tert-butoxycarbonyl)-1,4,5,6-tetrahydropyridin-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide is a complex organic compound that features a trifluoroborate group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide typically involves the following steps:
Protection of the amine group: The amine group in the precursor molecule is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the trifluoroborate group: The protected amine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroboranuide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases like potassium tert-butoxide.
Deprotection: Reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are used.
Major Products Formed
Substitution reactions: The major products depend on the nucleophile used in the reaction.
Deprotection reactions: The primary product is the free amine after removal of the Boc group.
科学的研究の応用
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide has several applications in scientific research:
Organic synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material science: It can be used in the preparation of novel materials with specific properties.
作用機序
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in substitution reactions. The Boc protecting group provides stability during synthetic transformations and can be removed under specific conditions to reveal the reactive amine group .
類似化合物との比較
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium trifluoroborate: A reagent used in Suzuki-Miyaura coupling reactions.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide is unique due to the combination of the Boc protecting group and the trifluoroborate group, which provides both stability and reactivity in synthetic applications .
特性
分子式 |
C10H16BF3KNO2 |
|---|---|
分子量 |
289.15 g/mol |
IUPAC名 |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridin-5-yl]boranuide |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |
InChIキー |
DQLOPCBNRHIOLU-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CN(CCC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


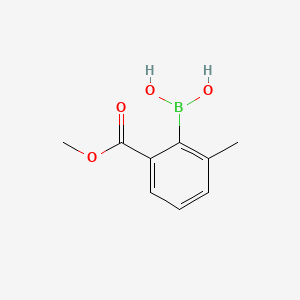
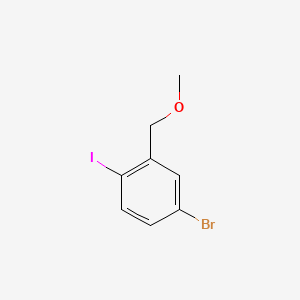
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
![rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B13458218.png)
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
amine hydrochloride](/img/structure/B13458239.png)
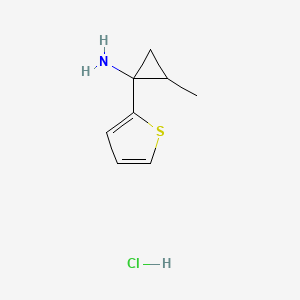
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
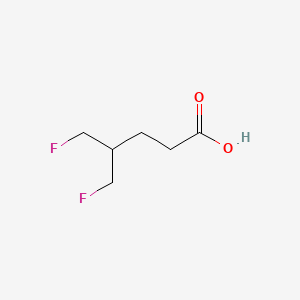
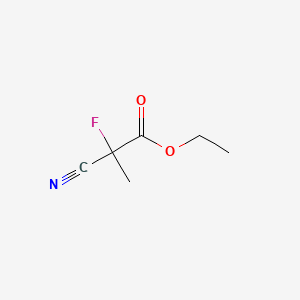
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
